(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
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Overview
Description
The compound (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one is a complex steroidal derivative. It features a unique pentacyclic structure with multiple hydroxyl groups and a ketone group, making it a significant compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of the hydroxyacetyl group.
Cyclization: Formation of the pentacyclic structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Purification: Using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including halides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex steroidal derivatives and as a reagent in organic synthesis.
Biology
In biological research, it serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other steroidal compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and ketone groups play a crucial role in binding to these receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone 9,11-epoxide
- Mometasone EP Impurity L
Uniqueness
Compared to similar compounds, (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one features a unique combination of hydroxyl and ketone groups, along with its distinct pentacyclic structure. This makes it particularly valuable in research and industrial applications due to its diverse reactivity and potential biological activity.
Properties
Molecular Formula |
C21H26O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H26O6/c1-18-6-5-12(23)7-11(18)3-4-13-14-8-15(24)20(26,16(25)10-22)19(14,2)9-17-21(13,18)27-17/h5-7,13-15,17,22,24,26H,3-4,8-10H2,1-2H3/t13-,14-,15+,17?,18-,19-,20-,21?/m0/s1 |
InChI Key |
MJJGOAZIKWEYHG-BMVKDYALSA-N |
Isomeric SMILES |
C[C@]12CC3C4(O3)[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC5=CC(=O)C=C[C@]45C |
Canonical SMILES |
CC12CC3C4(O3)C(C1CC(C2(C(=O)CO)O)O)CCC5=CC(=O)C=CC45C |
Origin of Product |
United States |
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